![molecular formula C18H22N4O2S B186908 N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide CAS No. 3217-65-0](/img/structure/B186908.png)
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide, commonly known as DMAPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMAPS is a sulfonamide derivative that possesses unique properties, making it a promising candidate for use in various scientific studies.
Mecanismo De Acción
DMAPS exerts its pharmacological effects through the inhibition of various enzymes, including carbonic anhydrase and cholinesterases. The compound binds to the active site of these enzymes, preventing their normal function and leading to a reduction in their activity. This inhibition can have various physiological effects, including reducing inflammation and improving cognitive function.
Efectos Bioquímicos Y Fisiológicos
DMAPS has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been investigated for its potential to reduce inflammation, improve cognitive function, and inhibit tumor growth. DMAPS has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using DMAPS in scientific research is its potent inhibitory activity against various enzymes. This property makes it a useful tool for investigating the role of these enzymes in various biological processes. However, one of the limitations of using DMAPS is its potential toxicity, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for research involving DMAPS. One potential area of investigation is the compound's potential as an anti-inflammatory agent. Further studies are needed to determine the efficacy of DMAPS in reducing inflammation in vivo. Another area of research is investigating the compound's potential as an anticancer agent. DMAPS has been shown to inhibit tumor growth in preclinical studies, and further research is needed to determine its potential in cancer treatment. Additionally, future studies may investigate the potential use of DMAPS in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
DMAPS can be synthesized using a straightforward method that involves the reaction between 4-(dimethylaminomethylideneamino)benzenesulfonyl chloride and N,N-dimethylmethanimidamide. The reaction takes place in the presence of a base, such as triethylamine, and yields DMAPS as a white solid product.
Aplicaciones Científicas De Investigación
DMAPS has been extensively studied for its potential use in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. The compound has been shown to possess potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. DMAPS has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Propiedades
Número CAS |
3217-65-0 |
|---|---|
Nombre del producto |
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide |
Fórmula molecular |
C18H22N4O2S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H22N4O2S/c1-21(2)13-19-15-5-9-17(10-6-15)25(23,24)18-11-7-16(8-12-18)20-14-22(3)4/h5-14H,1-4H3 |
Clave InChI |
XTFUZNKOLZFZEW-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CN(C)C |
SMILES canónico |
CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



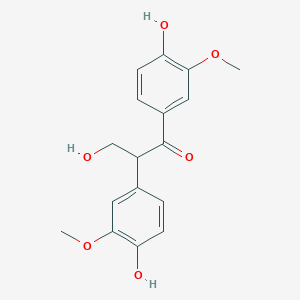
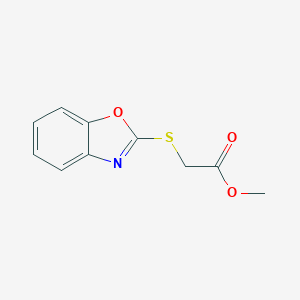
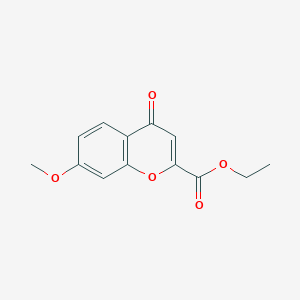
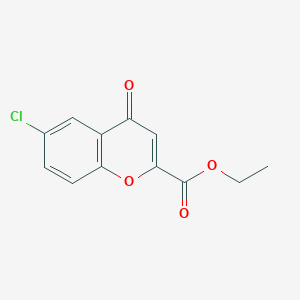
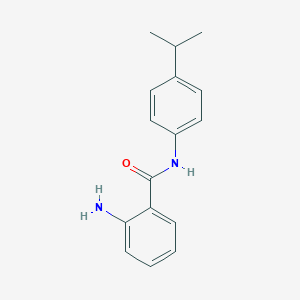
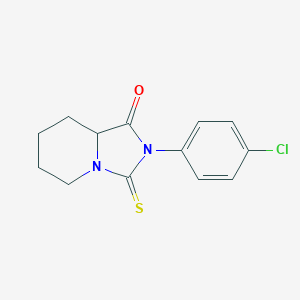
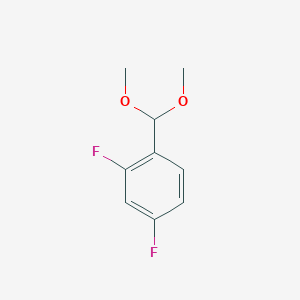
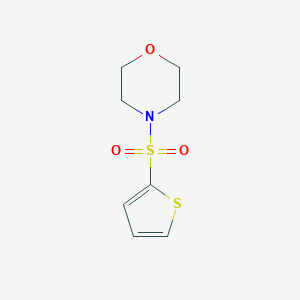
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
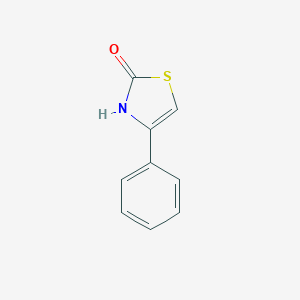
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
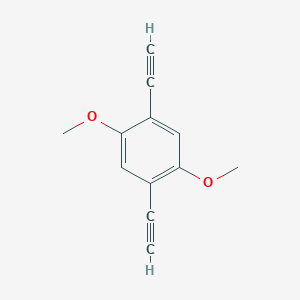
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)